Amfonelic acid

Catalog No.
S518394
CAS No.
15180-02-6
M.F
C18H16N2O3
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amfonelic acid

CAS Number

15180-02-6

Product Name

Amfonelic acid

IUPAC Name

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23)

InChI Key

WHHHJDGNBVQNAU-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AMFONELIC ACID;AMFONELIC ACID INCREASES DOPAMINE RE;amfonelic acid (7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid);Amfonelic;7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid;NCA;NSC-100638;WIN-25978

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O

Description

The exact mass of the compound Amfonelic acid is 308.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amfonelic acid is a chemical compound classified as a research chemical and a dopaminergic stimulant, with the chemical formula C₁₈H₁₆N₂O₃ and a molar mass of approximately 308.34 g/mol. It is known for its stimulant properties, which were discovered during research on the antibiotic nalidixic acid at Sterling-Winthrop. Amfonelic acid exhibits both stimulant and antibiotic properties, although its clinical use has been limited due to adverse effects observed in trials, particularly exacerbating psychotic symptoms in patients with schizophrenia and undesirable stimulant effects in geriatric patients .

Amfonelic acid acts primarily as a dopamine reuptake inhibitor (DRI) []. DRIs prevent the reabsorption of dopamine by neurons, leading to increased dopamine levels in the synapse. This mechanism is similar to well-known stimulants like cocaine and methylphenidate, but with a potentially different pharmacological profile [].

Additionally, amfonelic acid has shown neuroprotective properties against methamphetamine-induced damage to dopamine neurons, suggesting a potential role in treating neurodegenerative diseases [].

  • Toxicity: Data on Amfonelic acid’s toxicity in humans is limited. Animal studies suggest potential for stimulant-like side effects at high doses [].
  • Flammability: No specific data available, but the presence of aromatic rings suggests potential flammability.
  • Reactivity: Limited information exists, but the presence of a carboxylic acid group suggests reactivity with bases.

Amfonelic acid primarily functions as a dopamine reuptake inhibitor, demonstrating potent activity in this regard. In vitro studies indicate that it selectively inhibits the uptake of dopamine without significantly affecting norepinephrine levels . The compound's mechanism involves interference with the dopamine transporter, which is crucial for dopamine signaling in the brain. Additionally, amfonelic acid has been shown to have some interaction with other neurotransmitter systems, although it lacks direct serotonin activity .

The synthesis of amfonelic acid can be achieved through various chemical pathways. One notable method involves the reaction of 2-(phenylamino)ethanol with unsaturated ketones to produce N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines, which are further processed to yield amfonelic acid derivatives . The synthesis typically requires careful control of reaction conditions to ensure yield and purity.

Amfonelic acid is primarily utilized in scientific research rather than clinical applications. Its properties make it a valuable tool for studying the brain's reward system and dopamine pathways. Researchers have employed it to investigate the mechanisms underlying dopaminergic signaling and its implications for conditions such as addiction and schizophrenia . Despite its limited clinical use due to safety concerns, amfonelic acid remains relevant in pharmacological studies.

Interaction studies involving amfonelic acid have revealed its capacity to enhance the effects of certain antipsychotic medications, such as haloperidol and trifluoperazine . Additionally, it has been shown to influence the neurochemical environment following methamphetamine exposure, indicating potential interactions with other stimulants and their neurotoxic effects . These findings underscore the importance of understanding how amfonelic acid interacts with various neurotransmitter systems.

Amfonelic acid shares structural and functional similarities with several other compounds, particularly within the class of quinolones and dopaminergic agents. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeMain ActivityUnique Features
Nalidixic AcidQuinoloneAntibioticFirst synthetic antibiotic in the quinolone class
Oxolinic AcidQuinoloneAntibioticUsed primarily against Gram-negative bacteria
Pipemidic AcidQuinoloneAntibioticEffective against urinary tract infections
MethylphenidatePhenidate derivativeDopamine reuptake inhibitorCommonly prescribed for attention deficit disorders
DextroamphetamineAmphetamine derivativeStimulantWidely used for ADHD treatment

Amfonelic acid's unique combination of stimulant properties and limited antibiotic activity distinguishes it from these compounds. Its specific action as a selective dopamine reuptake inhibitor also sets it apart from traditional antibiotics and other stimulants like methylphenidate and dextroamphetamine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

308.11609238 g/mol

Monoisotopic Mass

308.11609238 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RR302AR19Y

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A3 (DAT1) [HSA:6531] [KO:K05036]

Other CAS

15180-02-6

Wikipedia

Amfonelic_acid

Dates

Modify: 2023-08-15

Presynaptic control of striatal dopamine neurotransmission in adult vesicular monoamine transporter 2 (VMAT2) mutant mice

Jyoti Patel, Katrin A Mooslehner, Pok Man Chan, Piers C Emson, Jonathan A Stamford
PMID: 12716422   DOI: 10.1046/j.1471-4159.2003.01732.x

Abstract

The vesicular monoamine transporter 2 (VMAT2) plays a pivotal role in regulating the size of vesicular and cytosolic dopamine (DA) storage pools within the CNS, and can thus influence extracellular DA neurotransmission. Transgenic mice have been generated with a dramatically reduced (by approximately 95%) expression of the VMAT2 gene which, unlike complete knockout lines, survive into adulthood. We compared the pre-synaptic regulation of both impulse-dependent (exocytotic) and carrier-mediated (via reversal of the DA transporter, DAT) DA release in the dorsolateral caudate putamen (CPu) of striatal slices derived from adult homozygous VMAT2 mutant and wild-type mice using fast cyclic voltammetry. Impulse-dependent DA release, evoked by a single electrical pulse, was lower in homozygous (116 nm) than wild-type mice (351 nm) indicating smaller vesicular DA stores, an observation supported by the evanescent effect of amfonelic acid (300 nm) in homozygous mice. Amphetamine (2 microm) increased extracellular DA via DAT reversal in both wild-type (by 459 nm) and VMAT2 mutant (by 168 nm, p < 0.01 vs. wild-type) mice. In both cases, the effect was blocked by the DAT inhibitor GBR12935 (1 microm). Simultaneously, amphetamine decreased impulse-dependent DA release, albeit less in homozygous (by 55%) than in wild-type (by 78%) mice. In wild-types, this decrement was largely reversed by GBR12935 but not by the D2/D3 autoreceptor antagonist (-)sulpiride (1 microm). Conversely, in homozygous VMAT2 mutant mice, it was attenuated by (-)sulpiride but not GBR12935. The D2/D3 receptor agonist quinpirole inhibited impulse-dependent DA release with a lower EC50 value in homozygous mice (12 nm) compared with wild-types (34 nm), indicating the compensatory presence of functionally supersensitive release-regulating autoreceptors. However, analysis of DA reuptake kinetics obtained in the absence and presence of DAT blockade (by cocaine and amfonelic acid) revealed only minor differences in DAT functionality. These results demonstrate that impaired vesicular DA storage constrains extracellular DA levels in the dorsolateral CPu whether induced by either impulse-dependent or carrier-mediated mechanisms and that the relative importance of the DAT and terminal autoreceptors as control mechanisms in the actions of amphetamine are reversed in VMAT2 mutant mice.


[Effects of methamphetamine on responsiveness to conditioned fear stress]

K Tsuchiya
PMID: 10331059   DOI:

Abstract

The present study examined the effect of repeated methamphetamine (MA) pretreatment on conditioned fear stress in male Wistar-King rats. Rats received MA or the vehicle according to the repeated escalating dose schedule (1.25, 2.5, 3.75, 5 mg/kg s.c x2/every other day for a week). After a 5 day drug abstinent period, the rats were exposed to conditioned fear stress (CFS; exposure to an environment paired previously with footshock). Repeated but not single MA pretreatment significantly increased conditioned freezing behavior, suggesting that rats previously exposed to chronic MA are hypersensitive to subsequent stress than control rats. Repeated MA treatment did not decrease basal dopamine concentrations in the brain. Furthermore, repeated co-administration of MK-801 (non-competitive NMDA antagonist), amfonelic acid (dopamine reuptake inhibitor) or fluoxetine (serotonin reuptake inhibitor) with MA did not alter the enhanced freezing behavior. Taken together, it seems that MA-induced hypersensitivity to stress is not due to the neurotoxic effect of MA. While co-administration of SCH23390 (D1/5 antagonist) or raclopride (D2/3 antagonist) had no effect on the MA-induced increase in freezing, co-administration of nemonapride (D2/3/4 antagonist) prevented this increase. These results suggest that MA-induced enhancement of anxiety might be mediated by D4 receptors. The homovanilic acid (HVA) levels in the striatum were elevated by footshock in MA-treated rats but not in saline-treated rats. Furthermore, MA-treated rats showed increased metabolism of dopamine (DA) in the medial prefrontal cortex (mPFC), even when placed in the shock chamber without shocks. The HVA levels in the striatum in MA-treated rats were more elevated by CFS than these in saline-treated rats. These results suggest that the striatum DA system, as well as the mPFC DA system suggested previously, may be associated with emotional hypersensitivity to stress following repeated MA treatment.


A comparison of the patterns of striatal Fos-like immunoreactivity induced by various dopamine agonists in rats

D Wirtshafter
PMID: 10904129   DOI: 10.1016/s0304-3940(00)01269-6

Abstract

In contrast to the highly patchy patterns of Fos-like immunoreactivity seen in the rostral striatum after administration of a number of dopamine agonists, the monoamine uptake blocker cocaine has been reported to produce a relatively homogeneous pattern of gene expression. In the current study we extended these observations by using a quantitative technique to demonstrate that while amphetamine and apomorphine produce patchy striatal Fos expression, the selective dopamine uptake inhibitors amfonelic acid, nomifensine and GBR-12909 all, like cocaine, produce near random patterns of gene expression. These findings suggest that the production of relatively 'non-patchy' patterns of immediate early gene expression may be a general property of dopamine transport inhibitors unrelated to any unique pharmacological properties of cocaine.


Amphetamine induces hydroxyl radical formation in the striatum of rats

N K Huang, F J Wan, C J Tseng, C S Tung
PMID: 9393941   DOI: 10.1016/s0024-3205(97)00924-7

Abstract

Amphetamine-induced hydroxyl radical formation in the striatum of rats was investigated in this study. With the utilization of the microdialysis and HPLC-ECD, the striatal dopamine (DA) release and the formation of 2,3-dihydroxybenzoic acid (2,3-DHBA), derived from the reaction of hydroxyl radicals (.OH) and salicylate in perfusion, were monitored and detected during desipramine and/or amphetamine (AMPH) administration. Our data revealed that after desipramine treatment AMPH injections not only amplified striatal DA release and 2,3-DHBA formation, but also intensified the stereotyped behaviors induced by AMPH. Furthermore, we discovered that alpha-methyl-para-tyrosine (alpha-MT) pretreatment prevented the onset of the above responses. In desipramine-treated rats, the tissue homogenization study demonstrated that a single dose of AMPH produced long-term depletion of striatal DA; this was not seen in saline-treated rats. Moreover, striatal DA depletion could be lessened by pretreatment with mannitol, a .OH scavenger. These results indicate that AMPH-induced striatal .OH formation might be DA-related in desipramine-treated rats, and suggest that .OH formation might be correlated with AMPH-induced neurodegeneration.


Modulation of quantal dopamine release by psychostimulants

E N Pothos, D Sulzer
PMID: 9327878   DOI: 10.1016/s1054-3589(08)60727-9

Abstract




Gestational treatment with cocaine and fluoxetine alters oxytocin receptor number and binding affinity in lactating rat dams

Josephine M Johns, Deborah A Lubin, Cheryl H Walker, Paul Joyner, Christopher Middleton, Vivian Hofler, Matthew McMurray
PMID: 15380831   DOI: 10.1016/j.ijdevneu.2004.03.002

Abstract

Cocaine administered chronically throughout gestation has been correlated with deficits in maternal behavior, increased maternal aggressive behavior and decreased oxytocin levels in rats. In addition to its effects on oxytocin levels, cocaine is a potent serotonergic, dopaminergic and noradrenergic reuptake inhibitor. Alterations in the dopaminergic and serotonergic systems have been suggested as possibly having a role in cocaine-induced maternal aggression. This study was in part, an attempt to understand some of the mechanisms by which cocaine increases postpartum aggression, particularly as they relate to changes in the oxytocin system. Oxytocin receptor number and binding affinity in the medial preoptic area of the hypothalamus, ventral tegmental area, hippocampus and amygdala were determined for lactating rat dams on postpartum day 6 (PPD 6) that were gestationally treated with cocaine, fluoxetine, saline or an amfonelic acid/fluoxetine drug combination. Cocaine and fluoxetine treatment both resulted in a significant up-regulation of oxytocin receptor number and lower receptor affinity in the amygdala of lactating rat dams compared to saline controls and the amfonelic acid/fluoxetine combination treatment group. Cocaine treatment also resulted in a significant down-regulation of oxytocin receptors in the medial preoptic area and both cocaine and fluoxetine treated dams had the highest affinity for oxytocin receptors in this brain region. Results of the present study support previous data indicating that alterations in oxytocinergic and perhaps serotonergic system dynamics in the amygdala may play a role in cocaine-induced postpartum aggression.


Effects of dopamine agonists on appetitive and consummatory male sexual behavior in Japanese quail

C Castagna, G F Ball, J Balthazart
PMID: 9300599   DOI: 10.1016/s0091-3057(97)00243-8

Abstract

The effects of pharmacological manipulations of dopaminergic transmission on appetitive and consummatory aspects of male sexual behavior were investigated in castrated male Japanese quail treated with exogenous testosterone. Appetitive male sexual behavior was assessed by measuring a learned social proximity response and consummatory behavior was assessed by measuring copulatory behavior per se. The nonselective dopamine receptor agonist, apomorphine, inhibited in a dose-dependent manner both components of male sexual behavior. Two indirect dopamine agonists were also tested. Nomifensine, a dopamine re-uptake inhibitor, decreased appetitive sexual behavior but increased the frequency of mount attempts, a measure of consummatory sexual behavior. Amfonelic acid, a compound that enhances dopaminergic tone by a complex mechanism, increased aspects of both appetitive and consummatory behaviors. These data suggest that, in quail, as in rodents, increases in dopaminergic tone facilitate both appetitive and consummatory aspects of male sexual behavior. Apomorphine may be inhibitory in quail because it acts primarily on D2-like receptors, unlike in rats, where it stimulates sexual behavior and acts primarily on D1-like receptors at low doses but interacts with D2-like receptors at higher doses. This is supported by the observation that stereotyped pecking, a behavior stimulated selectively in quail by D2 agonists, was increased by apomorphine but not by the two indirect agonists. The observed partial dissociation between the effects of these dopaminergic agonists on appetitive and consummatory sexual behaviors suggests that these two components of male sexual behavior may be controlled by the action of dopamine through different neuronal systems.


The effects of dopaminergic/serotonergic reuptake inhibition on maternal behavior, maternal aggression, and oxytocin in the rat

J M Johns, P W Joyner, M S McMurray, D L Elliott, V E Hofler, C L Middleton, K Knupp, K W Greenhill, L M Lomas, C H Walker
PMID: 15996723   DOI: 10.1016/j.pbb.2005.06.001

Abstract

Studies using dopaminergic and serotonergic agonists or antagonists implicate involvement of these systems in various aspects of early maternal behavior and postpartum aggression towards an intruder in rats, both of which are associated with the presence of oxytocin in specific brain regions. It is unclear however, if or how long-term uptake inhibition of either neurotransmitter system alone or in combination, affects oxytocin system dynamics or maternal behavior/aggression. Pregnant women frequently take drugs (antidepressants, cocaine) that induce long-term reuptake inhibition of dopamine and/or serotonin, thus it is important to understand these effects on behavior and biochemistry. Rat dams were treated throughout gestation with amfonelic acid, fluoxetine, or a combination of both, to investigate effects of reuptake inhibition of dopamine and serotonin systems respectively, on maternal behavior, aggression and oxytocin. The more appetitive aspects of maternal behavior (nesting, licking, touching) and activity were increased by the low dose of amfonelic acid, high dose of fluoxetine, or the high dose combination more than other treatments. Aggression was decreased by amfonelic acid and somewhat increased by fluoxetine. Dopamine uptake inhibition appears to have a strong effect on hippocampal oxytocin levels, while receptor dynamics may be more strongly affected by serotonin uptake inhibition.


Central nervous stimulants facilitate sexual behavior in male rats with medial prefrontal cortex lesions

A Agmo, A Villalpando
PMID: 8574668   DOI: 10.1016/0006-8993(95)00853-i

Abstract

Male rats with lesions of the cerebral cortex near the midline in the frontal region destroying most of the cingulate cortex and producing some damage to adjacent frontal areas have very long mount and intromission latencies. Otherwise their sexual behavior is essentially normal. The dopamine releasers amfonelic acid, 0.5 mg/kg, and amphetamine, 1 mg/kg, reduced the mount and intromission latencies in males with such lesions. Caffeine, 30 mg/kg, had similar effects. None of the drugs modified sexual behavior in intact males. It has been suggested that medial prefrontal lesions reduce the animal's reactivity to environmental stimuli, and hence renders the activation of sexual behavior difficult. Present results show that stimulant drugs are capable of compensating for this reduced reactivity. The possible mechanisms behind this effect are discussed. The lesion had also a small but consistent effect on the intromission ratio, suggesting some motor impairment. The effect on intromission ratio was not reduced by the drugs, suggesting that the lesion's motor consequences are mediated by mechanisms different from those controlling behavioral reactivity. The noradrenaline precursor dl-threo-dihydroxyphenylserine, 10 mg/kg, in combination with carbidopa, 50 mg/kg, increased mount and intromission latencies in both intact and lesioned males. Thus, activation of noradrenergic neurotransmission had effects opposite to those found after activation of dopaminergic transmission. Noradrenergic stimulation cannot, therefore, be important for the effects of amphetamine or amfonelic acid.


A rat model of distractibility: effects of drugs modifying dopaminergic, noradrenergic and GABAergic neurotransmission

A Agmo, C Belzung, C Rodríguez
PMID: 9085190   DOI: 10.1007/BF01271291

Abstract

A procedure for analyzing effects of drugs on distractibility is proposed. Rats are trained to traverse a straight runway with a sucrose solution as reinforcement. Once the response has been acquired, an additional runway ending in an empty box is connected. The time spent investigating this additional runway is the measure of distractibility. Amphetamine, 1 mg/kg i.p., increased distractibility. In rats that were never reinforced, amphetamine at a dose of 1 mg/kg reduced the time spent in the additional runway. This shows that the effects of amphetamine in the reinforced animals cannot be interpreted as enhanced exploration. Furthermore, the benzodiazepines diazepam (2 and 4 mg/kg, i.p.) and chlordiazepoxide (2.5, 5 and 10 mg/kg, i.p.), known to enhance exploration of novel environments, did not affect the time spent in the additional runway in sucrose-reinforced animals. It was concluded that the procedure indeed is a model of distractibility. The dopamine antagonist cis(Z)-flupenthixol, at a dose of 0.25 mg/kg, i.p., blocked the effects of amphetamine, 1 mg/kg. Flupenthixol itself, in doses of 0.25 and 0.5 mg/kg, did not affect the time spent in the additional runway. This suggests that enhanced dopaminergic activity indeed is responsible for the effects. This proposal is further supported by experiments showing that the noradrenaline precursor dihydroxyphenylserine (10 mg/kg + carbidopa, 50 mg/kg, both i.p.) and the noradrenergic neurotoxin DSP4 (50 mg/kg, i.p.) had no effect on distractibility. Moreover, amfonelic acid, a dopamine releaser with slight or no effect on noradrenergic neurotransmission, had effects very similar to those of amphetamine when given in doses of 0.25 and 0.5 mg/kg, i.p. A lower dose, 0.125 mg/ kg, was ineffective. Taken together, these data suggest that enhanced dopaminergic neurotransmission increases distractibility in the rat. However, both amphetamine and amfonelic acid may stimulate serotonin release. Until serotonergic drugs have been tested, a contribution of this transmitter cannot be ruled out. The distraction procedure may constitute an animal model of some kinds of disordered information processing.


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